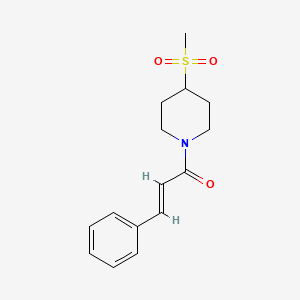

(2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(4-Methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C) and a 4-methanesulfonyl-substituted piperidine ring. Chalcones are widely studied for their anticancer, antimicrobial, and anti-inflammatory activities, often modulated by substituents on the aromatic rings and heterocyclic moieties .

Properties

IUPAC Name |

(E)-1-(4-methylsulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-20(18,19)14-9-11-16(12-10-14)15(17)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQHWZWQQRUITM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one, a compound with the molecular formula C15H19NO3S, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO3S

- Molecular Weight : 303.39 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a piperidine ring substituted with a methanesulfonyl group, which is critical for its biological activity.

Research indicates that (2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one may exert its effects through several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing neurotransmitter pathways and cellular signaling.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that (2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown promising anticancer effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 5 µM |

| A549 (lung cancer) | 15 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Case Study 1 : A study on mice with induced bacterial infections showed that treatment with (2E)-1-(4-methanesulfonylpiperidin-1-yl)-3-phenylprop-2-en-1-one resulted in a significant reduction in bacterial load compared to control groups.

- Case Study 2 : In a xenograft model of breast cancer, administration of the compound led to a notable decrease in tumor size after four weeks of treatment, suggesting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Amino vs. Methanesulfonyl Groups

- ((E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one): Exhibits moderate cytotoxicity (IC50 = 22.75 µg/mL against HeLa cells) due to the electron-donating amino group, which enhances nucleophilic reactivity.

- Target Compound: The methanesulfonyl group introduces stronger electron-withdrawing effects, which may stabilize the enone system and alter binding affinity to cellular targets.

Halogenated Derivatives

- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one : The chloro substituent increases lipophilicity (LogP ~3.5 estimated), favoring membrane penetration. However, it lacks hydrogen-bonding capability, unlike the methanesulfonyl group, which may limit interactions with polar enzyme active sites .

Hydroxy/Methoxy Derivatives

Piperidine Ring Modifications

2-Methylpiperidine vs. 4-Methanesulfonylpiperidine

- In contrast, the 4-methanesulfonyl group in the target compound provides a polar, bulky substituent that may enhance interactions with charged residues in targets like kinases .

Oxadiazole-Substituted Piperidine

- (E)-1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one: The oxadiazole ring engages in π-π stacking and dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.